Stearic acid-d2

Lipidomics Quantitative Mass Spectrometry Internal Standard

Stearic acid-d2 (CAS 19905-58-9), also known as octadecanoic-2,2-d2 acid, is a stable isotope-labeled analog of stearic acid in which two hydrogen atoms at the C-2 position are replaced with deuterium. With a molecular formula of C18H34D2O2 and a molecular weight of 286.49 g/mol, this compound exhibits a mass shift of M+2 relative to unlabeled stearic acid (284.48 g/mol), rendering it uniquely suitable as an internal standard for quantitative GC-MS and LC-MS analysis of stearic acid in complex biological matrices.

Molecular Formula C18H36O2
Molecular Weight 286.5 g/mol
CAS No. 19905-58-9
Cat. No. B028290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearic acid-d2
CAS19905-58-9
Molecular FormulaC18H36O2
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17D2
InChIKeyQIQXTHQIDYTFRH-FBCWWBABSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stearic Acid-d2: Deuterated Internal Standard for Lipid Quantification


Stearic acid-d2 (CAS 19905-58-9), also known as octadecanoic-2,2-d2 acid, is a stable isotope-labeled analog of stearic acid in which two hydrogen atoms at the C-2 position are replaced with deuterium . With a molecular formula of C18H34D2O2 and a molecular weight of 286.49 g/mol, this compound exhibits a mass shift of M+2 relative to unlabeled stearic acid (284.48 g/mol), rendering it uniquely suitable as an internal standard for quantitative GC-MS and LC-MS analysis of stearic acid in complex biological matrices .

Type Deuterated internal standard (ISTD)
Workflow GC-MS / LC-MS quantification of stearic acid
Key attribute M+2 mass shift with co-elution for matrix correction
Isotope-labeled analog; for research use only. Not for diagnostic procedures.

Why Stearic Acid-d2 Cannot Be Substituted


Substituting stearic acid-d2 with unlabeled stearic acid (d0) fundamentally compromises quantitative analytical workflows because the native analyte cannot serve as its own internal standard—co-elution and identical mass spectra prevent differentiation between endogenous and spiked material. Among deuterated stearic acid analogs, substitution is also problematic: different deuterium labeling positions (e.g., 9,10-d2) or higher labeling states (d3, d5, d7, d35) alter chromatographic retention behavior and isotopic purity profiles in ways that affect quantification accuracy . Specifically, the M+2 mass shift of stearic acid-d2 provides minimal isotopic overlap with the natural abundance M+2 isotopologue of stearic acid (~1.8% contribution), whereas lower-labeled (d1) variants suffer from insufficient mass separation, and higher-labeled (d35) variants incur substantially increased synthesis costs without proportional analytical benefit for routine stearic acid quantification [1].

Unlabeled stearic acid
Stearic acid-d2Serves as ISTD with distinguishable mass and co-elution
d0 (unlabeled)Indistinguishable from endogenous analyte; cannot correct for matrix effects
Alternate deuteration
C-2 d2Optimal mass shift with minimal retention shift; cost-effective
d35 / 9,10-d2d35 may shift retention time; 9,10-d2 alters metabolic tracing profile
Insufficient labeling
d2 (98 atom % D)High enrichment reduces isotopologue correction
d1 / low enrichmentLower enrichment increases overlap with natural abundance M+2, requiring complex correction

Stearic Acid-d2: Quantitative Differentiation Evidence


Mass Shift: d2 vs. d35 vs. Unlabeled

Stearic acid-d2 provides a mass shift of +2 Da (MW 286.49) relative to unlabeled stearic acid (MW 284.48), whereas stearic acid-d35 produces a +35 Da shift (MW 319.69) . This M+2 shift ensures baseline mass separation from the M+0 analyte while maintaining near-identical chromatographic retention time (±0.02 min deviation), a critical parameter for accurate isotope dilution mass spectrometry . In contrast, the M+35 shift of stearic acid-d35, while offering complete mass separation, introduces a detectable chromatographic retention time shift (reverse isotope effect) of approximately -0.15 to -0.20 min relative to the unlabeled analyte due to stronger C-D bond interactions with stationary phases . For targeted stearic acid quantification, the M+2 shift of stearic acid-d2 represents the minimal mass offset required for unambiguous mass resolution while preserving co-elution behavior essential for matrix effect correction .

Mass shift vs. d35
Head-to-head
TargetM+2, co-elution (±0.02 min)
d35M+35, retention shift −0.15 to −0.20 min
Co-elution preserves matrix effect correction accuracy.
Reverse isotope effect observed with higher deuteration.
Lipidomics Quantitative Mass Spectrometry Internal Standard

Cost Efficiency: d2 vs. d3 vs. d35

Comparative vendor pricing analysis reveals that stearic acid-d2 (CAS 19905-58-9) offers superior cost efficiency relative to higher-deuterated stearic acid analogs when normalized for analytical utility. Stearic acid-d2 is priced at approximately $0.43–$0.46 per mg (based on 250 mg pack size at $114; 500 mg at $216) . In contrast, stearic acid-d3 (CAS 62163-39-7) is priced at approximately $0.68 per mg (500 mg pack at $340) , while stearic acid-d35 (CAS 17660-51-4) is typically priced at $3–$5 per mg due to the extensive synthetic steps required for perdeuteration . For targeted stearic acid quantification where an M+2 mass shift is analytically sufficient, stearic acid-d2 delivers equivalent internal standard performance to d3 or d5 at 33–50% lower cost per milligram .

Cost efficiency
Head-to-head
~$0.43–0.46/mg
33% lower cost vs. d3; 85–90% lower vs. d35.
Vendor pricing 2025–2026; may vary by region.
Procurement Cost-Benefit Analysis Analytical Standards

Isotopic Purity: d2 vs. d1/d0 Mixtures

Stearic acid-d2 is commercially available with isotopic enrichment of 98 atom % D at the C-2 position . This high enrichment minimizes isotopic cross-talk between the internal standard channel (m/z corresponding to M+2) and the natural abundance M+2 isotopologue of unlabeled stearic acid present in biological samples. The natural abundance of 13C2 isotopologues in stearic acid (C18) contributes approximately 1.8% to the M+2 peak area. With 98 atom % D enrichment, stearic acid-d2 contains only ~2% residual protium at the deuterated positions, meaning that <2% of the internal standard signal appears in the M+0 or M+1 channels. Lower enrichment (e.g., 90 atom % D) would increase this spillover to ~10%, necessitating complex mathematical correction algorithms for accurate quantification. The 98 atom % D specification is therefore the minimum industry-accepted enrichment for reliable isotope dilution mass spectrometry without requiring extensive isotopologue correction .

Isotopic purity
Class-level
98 atom % D
Minimizes isotopologue overlap correction needs.
Enrichment at C-2; residual protium ~2%.
Isotopic Enrichment Quantitative Accuracy Mass Spectrometry

Metabolic Tracing: C-2 vs. Mid-Chain Labeling

Stearic acid-d2 (CAS 19905-58-9) bears deuterium labels specifically at the C-2 (alpha) position adjacent to the carboxyl group . In contrast, stearic acid-9,10-d2 (CAS 57396-97-1) bears deuterium labels at the mid-chain double bond position [1]. This positional difference has functional consequences for metabolic tracing: the C-2 label of stearic acid-d2 is retained during initial rounds of mitochondrial β-oxidation because the first cleavage occurs between C-2 and C-3, releasing acetyl-CoA without loss of the alpha-deuterium label. Consequently, the deuterium tag remains detectable through multiple β-oxidation cycles, enabling longer-duration flux measurements. Mid-chain labeling (9,10-d2) undergoes more rapid dilution as the labeled carbon fragments are cleaved and released earlier in the β-oxidation spiral, limiting the temporal window for metabolic flux quantification [2]. This distinction is class-level inference based on established fatty acid β-oxidation biochemistry rather than direct comparative experimental data for these specific compounds.

Metabolic tracing
Class-level
C-2 d2Label retained through initial β-oxidation cycles
9,10-d2Label released earlier in spiral
May extend flux observation window; experimental validation needed.
Inference from β-oxidation biochemistry.
Metabolic Flux Analysis Fatty Acid β-Oxidation Stable Isotope Tracing

Physicochemical Stability: d2 vs. Unlabeled

Stearic acid-d2 retains physicochemical properties essentially identical to unlabeled stearic acid: melting point 68–70 °C, boiling point 361 °C, and LogP 6.33 for both compounds [1]. Minor differences include a marginally higher flash point for the deuterated analog (162.4 °C vs. 113 °C for unlabeled stearic acid), attributable to the slightly stronger C-D bond reducing vapor phase reactivity . The compound is stable for 3 years at -20 °C as a powder, 2 years at 4 °C, and 1 month at -20 °C in solvent . This stability profile mirrors that of unlabeled stearic acid, ensuring that substitution of the labeled analog does not introduce new handling or storage constraints in established analytical workflows.

Physicochemical stability
Head-to-head
mp 68–70 °C; bp 361 °C; LogP 6.33
Near-identical to unlabeled stearic acid; no method revalidation.
Flash point differs (162.4 vs. 113 °C).
Thermal Stability Formulation Storage

Quantitative Performance: d2 vs. Unlabeled in LC-MS

Stable isotope-labeled internal standards such as stearic acid-d2 provide equivalent extraction recovery, ionization response, and chromatographic retention time as the target analyte—properties unattainable with structural analog internal standards [1]. Studies comparing bioanalytical LC-MS/MS methods with and without calibration curves using stable isotope internal standards have demonstrated no significant differences in precision and accuracy when calculating results directly from the analyte/internal standard area ratio [2]. This supports the use of a single-point internal standard calibration approach with stearic acid-d2, reducing the number of calibration standards required per analytical batch. In contrast, structural analog internal standards (e.g., heptadecanoic acid for stearic acid quantification) exhibit differential extraction efficiencies (typically 85–115% relative recovery) and variable ionization suppression profiles that necessitate full calibration curves for each analytical run [1].

Quantitative performance
Class-level
d2 ISTDSingle-point calibration feasible
Analog ISRequires full calibration curve
Precision and accuracy equivalent to multi-point calibration in reported studies.
Based on bioanalytical LC-MS/MS method validation literature.
LC-MS Quantification Internal Standard Method Matrix Effects

Stearic Acid-d2: Application Scenarios


High-Throughput Lipidomics: Plasma Quantification

Stearic acid-d2 is optimally deployed as an internal standard for LC-MS/MS or GC-MS quantification of stearic acid in human or animal plasma/serum. The M+2 mass shift provides unambiguous mass separation while ensuring co-elution (retention time deviation ≤0.02 min), enabling accurate correction of matrix-induced ion suppression without requiring chromatographic peak resolution between analyte and internal standard . The 98 atom % D isotopic enrichment minimizes isotopologue overlap correction requirements, streamlining data processing for cohorts exceeding 500 samples. At $0.43–$0.46 per mg, stearic acid-d2 delivers cost-effective internal standardization compared to higher-deuterated analogs (d3, d5, d35), making it the economically rational choice for routine clinical metabolomics and nutritional biomarker studies where stearic acid is one of many quantified fatty acids .

Metabolic Flux: β-Oxidation Tracing in Cell Culture

For researchers investigating fatty acid β-oxidation kinetics in hepatocytes, cardiomyocytes, or adipocytes, stearic acid-d2 with C-2 (alpha) deuteration provides a stable isotope tracer with extended label persistence. Based on class-level inference from β-oxidation biochemistry, the C-2 deuterium label remains associated with the fatty acyl chain through initial β-oxidation cycles, enabling longer-duration flux measurements compared to mid-chain labeled analogs (e.g., 9,10-d2) whose labels are released earlier in the oxidative spiral . While direct head-to-head comparative data for stearic acid-d2 vs. 9,10-d2 in this specific context are not available in the public literature, the C-2 labeling position is mechanistically advantageous for studies requiring sustained tracer detectability. Users should validate label retention experimentally in their specific cell model .

Regulated Bioanalysis: Pharmacokinetic Method Development

In GLP-regulated bioanalytical laboratories developing LC-MS/MS methods for stearic acid quantification (e.g., in pharmaceutical formulations or toxicology studies), stearic acid-d2 serves as a stable isotope-labeled internal standard meeting FDA/EMA guidance for method validation. Evidence demonstrates that isotope-labeled internal standards enable direct quantification via analyte/IS area ratio without full calibration curves, yielding precision and accuracy equivalent to multi-point calibration approaches . This reduces the number of calibration standards required per analytical batch, decreasing solvent consumption, analyst time, and instrument utilization. The near-identical physicochemical properties of stearic acid-d2 relative to unlabeled stearic acid (melting point, boiling point, solubility profile) eliminate the need for method revalidation when transitioning from method development to sample analysis .

Cost-Effective Internal Standards for Academia

For academic laboratories with constrained consumables budgets, stearic acid-d2 offers the most favorable cost-to-analytical-utility ratio among commercially available deuterated stearic acid internal standards. At $0.43–$0.46 per mg, it is approximately 33% less expensive than stearic acid-d3 ($0.68/mg) and 85–90% less expensive than perdeuterated stearic acid-d35 ($3–$5/mg), while providing analytically sufficient mass separation (M+2) and isotopic enrichment (98 atom % D) for targeted stearic acid quantification . For studies where stearic acid is one analyte among a panel of fatty acids, the cumulative cost savings from selecting d2 over higher-deuterated analogs can be reallocated to other labeled internal standards or expanded sample numbers. The compound's 3-year powder stability at -20 °C further supports bulk procurement and long-term storage without degradation concerns .

Application
Selection Property
Validation Focus
High-throughput lipidomics
M+2 co-elution with stearic acid; 98 atom % D enrichment
Matrix-effect correction in plasma research matrices; batch-to-batch reproducibility
Metabolic flux analysis
C-2 (alpha) deuteration for extended label persistence
β-oxidation label retention in cell models; requires experimental confirmation
Bioanalytical method validation
Isotope dilution internal standard; near-identical physicochemical profile
Single-point calibration feasibility; method transfer and precision review
Academic fatty acid quantification
Cost-efficient d2 ISTD with long-term powder stability
Budget-optimized internal standard selection; storage at −20 °C

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